![molecular formula C18H17FN4OS B1307317 N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide CAS No. 834892-59-0](/img/structure/B1307317.png)
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide is intricate. It combines aromatic rings (pyridine, benzene) with heterocyclic rings (thiadiazole). The fluorine atom enhances the compound’s lipophilicity and may influence its biological properties .
Scientific Research Applications
Synthesis and Characterization
The synthesis of heterocyclic compounds, including those related to "N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide", has been a subject of considerable interest. For instance, Patel and Patel (2015) described the synthesis of a novel series of heterocyclic compounds that were characterized by various spectroscopic methods. These compounds showed potential antibacterial and antifungal activities, suggesting their relevance in medicinal chemistry research G. K. Patel & H. S. Patel, 2015.
Antimicrobial Evaluation
Darwish et al. (2010) conducted a study on the synthesis of pyridine-based heterocycles, indicating moderate antimicrobial activities. This research highlights the potential of related compounds in the development of new antimicrobial agents E. Darwish, N. A. Kheder, & A. Farag, 2010.
Cytotoxic Activity
Adhami et al. (2014) explored the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in thiadiazolopyridine benzamide derivatives, demonstrating significant cytotoxicity against various human cancer cell lines. This work underscores the potential application of these compounds in cancer research F. Adhami et al., 2014.
Antitumor Activity
Qin et al. (2020) synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, which were evaluated for their antitumor activities. The study found that some derivatives exhibited good anticancer activity, highlighting the potential of these compounds in antitumor applications Junhu Qin et al., 2020.
Fluorescence Characteristics
Zhang et al. (2017) reported on the synthesis and fluorescence characteristics of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes. Their findings suggest potential applications in the development of fluorescent materials and sensors Kan Zhang et al., 2017.
properties
IUPAC Name |
N-butyl-3-fluoro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-2-3-11-23(17(24)14-5-4-6-15(19)12-14)18-22-21-16(25-18)13-7-9-20-10-8-13/h4-10,12H,2-3,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTAWNDARKESDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

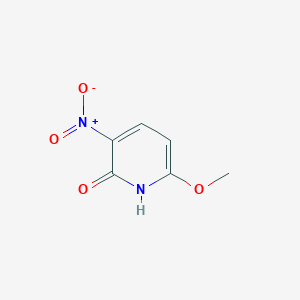

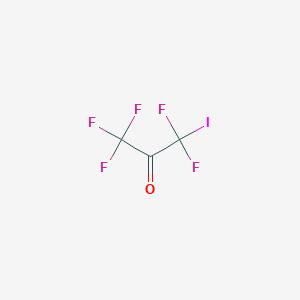
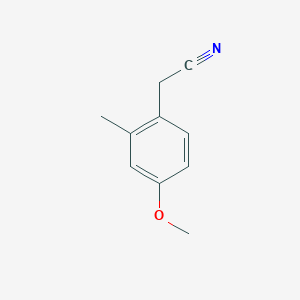


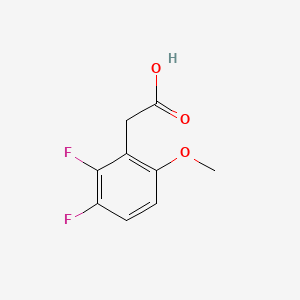
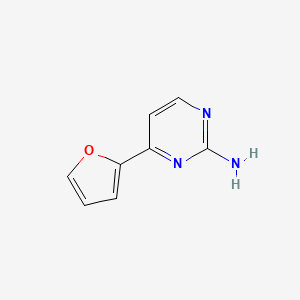
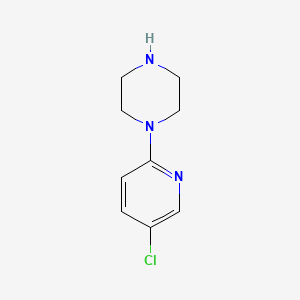
![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)
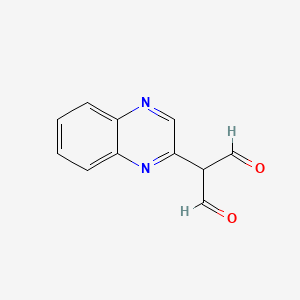

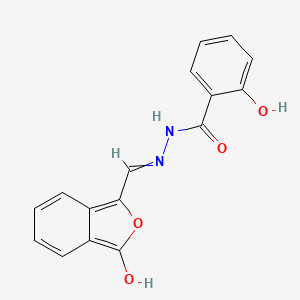
![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)